molecular formula C7H4BrClF3N B1447325 2-Bromo-3-chloro-5-(trifluoromethyl)aniline CAS No. 1805585-12-9

2-Bromo-3-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1447325
CAS No.: 1805585-12-9
M. Wt: 274.46 g/mol
InChI Key: NDGKNYZJUIZWHK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized anilines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and pigments due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes effectively. The bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Chloro-5-(trifluoromethyl)aniline
  • 2-Bromo-3-chloroaniline

Uniqueness

2-Bromo-3-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-3-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGKNYZJUIZWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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